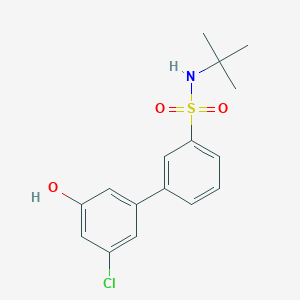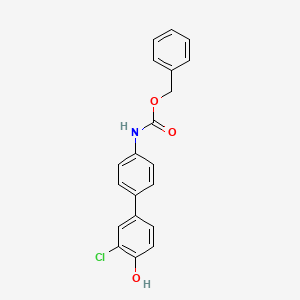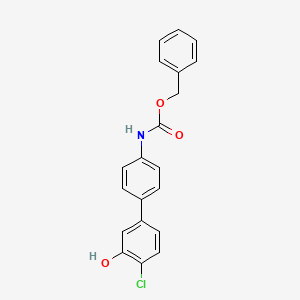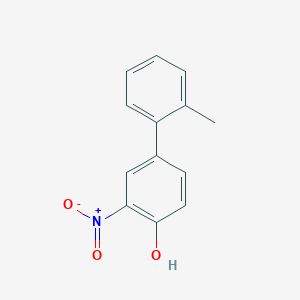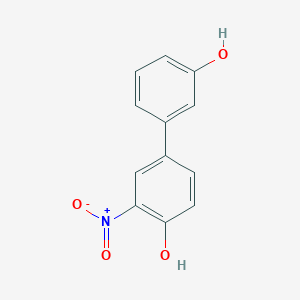
4-(2-Hydroxyphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% (4-NPP) is an organic compound that has been widely studied for its numerous applications in scientific research. It is a yellow-orange crystalline solid with a melting point of 140°C. 4-NPP is used in a variety of laboratory experiments and research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has numerous scientific research applications due to its unique properties. It is used as a reagent in a variety of organic syntheses, such as the synthesis of quinolines, pyridines, and phenols. It is also used as a catalyst in the synthesis of polymers, such as polystyrene and polycarbonates. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been used in the synthesis of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is due to the presence of the hydroxyl group on the 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% molecule, which can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and has a low toxicity. However, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not very soluble in water, and its solubility decreases with increasing temperature. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%. One possibility is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in the synthesis of pharmaceuticals. Finally, research could be conducted to develop methods to increase the solubility of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in water, as this would make it easier to use in laboratory experiments.
Synthesemethoden
4-(2-Hydroxyphenyl)-2-nitrophenol, 95% can be synthesized through a number of methods, including the nitration of 4-hydroxybenzaldehyde or the oxidation of 4-hydroxybenzyl alcohol. The most common method is the nitration of 4-hydroxybenzaldehyde, which involves the reaction of 4-hydroxybenzaldehyde with concentrated nitric acid and sulfuric acid. The reaction produces a yellow-orange crystalline solid that is 95% pure 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINYVAWIDHHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686218 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-2-nitrophenol | |
CAS RN |
1261945-04-3 |
Source


|
| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

